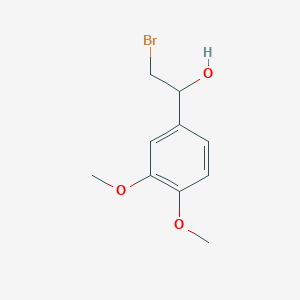

2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol

Description

Contextual Significance in Organic Chemistry and Synthesis

In the broader context of organic chemistry, the significance of 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol lies in its identity as a halohydrin. Halohydrins are a class of compounds that contain both a halogen and a hydroxyl group on adjacent carbon atoms. This arrangement is a synthetically powerful motif, enabling a variety of transformations such as the formation of epoxides, the introduction of other functional groups through nucleophilic substitution, and participation in rearrangement reactions.

The synthesis of this compound is most commonly achieved through the reduction of its corresponding ketone, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (B140860). This precursor is typically prepared by the bromination of 3',4'-dimethoxyacetophenone (B42557). chemicalbook.com The reduction of the ketone to the alcohol can be accomplished using various reducing agents, with the choice of reagent influencing the stereochemical outcome of the reaction. The availability of both racemic and chiral forms of this compound from chemical suppliers suggests that stereoselective reduction methods are established, likely employing chiral reducing agents or enzymatic processes. scbt.com

Overview of Key Structural Features and Functional Groups

The structure of this compound is characterized by several key features that dictate its chemical behavior.

| Feature | Description |

| Chiral Center | The carbon atom bonded to the hydroxyl group is a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers), designated as (R) and (S). The specific stereochemistry can be crucial in biological applications and asymmetric synthesis. |

| Hydroxyl Group (-OH) | This alcohol functional group can act as a nucleophile, a proton donor, and can be converted into a good leaving group for substitution or elimination reactions. It is also a key site for hydrogen bonding. |

| Bromine Atom (-Br) | As a halogen, bromine is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows for the introduction of a wide range of other functional groups. |

| 3,4-Dimethoxyphenyl Group | This aromatic ring with two methoxy (B1213986) substituents is an important pharmacophore found in many biologically active compounds. The methoxy groups are electron-donating, which can influence the reactivity of the aromatic ring and the benzylic position. |

The interplay of these functional groups provides a rich platform for a variety of chemical transformations, making it a molecule of interest for synthetic chemists.

Current Research Landscape and Emerging Areas

While specific research focusing solely on this compound is limited, the research landscape for its constituent parts and related structures is vibrant. The 3,4-dimethoxyphenyl moiety is a common feature in molecules with a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. sciforum.net

The synthetic utility of α-bromo ketones, the precursors to the title compound, is well-established. They are versatile intermediates in the synthesis of various heterocyclic compounds and other complex organic molecules. rsc.orgresearchgate.net For instance, they can be used in the Hantzsch thiazole (B1198619) synthesis or as alkylating agents for various nucleophiles.

Emerging research in the field of stereoselective synthesis is highly relevant to this compound. The development of new catalytic methods for the enantioselective reduction of α-haloketones is a continuous area of investigation. youtube.com Such methods would provide efficient access to enantiomerically pure forms of this and related bromoalcohols, which are valuable chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules. nih.gov

Although direct applications are not yet widely reported, the potential for this compound to serve as a precursor in the synthesis of novel compounds with interesting biological or material properties remains a promising area for future research. Its combination of a reactive halohydrin functionality with a biologically relevant dimethoxyphenyl group makes it a compelling target for further synthetic exploration.

Structure

3D Structure

Properties

Molecular Formula |

C10H13BrO3 |

|---|---|

Molecular Weight |

261.11 g/mol |

IUPAC Name |

2-bromo-1-(3,4-dimethoxyphenyl)ethanol |

InChI |

InChI=1S/C10H13BrO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6H2,1-2H3 |

InChI Key |

VAXOJZZUVFJONX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CBr)O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 1 3,4 Dimethoxyphenyl Ethan 1 Ol

Strategies Involving Precursor Compounds

The synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol is intrinsically linked to the availability and chemistry of its precursor, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (B140860).

Derivatization of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone

The direct precursor, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, is typically synthesized via the bromination of 1-(3,4-dimethoxyphenyl)ethanone, also known as acetoveratrone. chemicalbook.com A common method involves the reaction of acetoveratrone with bromine in a suitable solvent like chloroform (B151607) at room temperature, which has been reported to yield the desired α-bromo ketone in high purity. chemicalbook.com Another approach utilizes cupric bromide in a solvent such as ethyl acetate, followed by refluxing the mixture. nih.gov This method is also effective for the synthesis of various substituted α-bromoacetophenones. nih.gov

Once 2-bromo-1-(3,4-dimethoxyphenyl)ethanone is obtained, it serves as the primary starting material for the synthesis of the target alcohol. The reactivity of the α-bromo ketone functionality is central to the subsequent reduction methodologies.

Reduction Approaches from Carbonyl Precursors

The conversion of the carbonyl group in 2-bromo-1-(3,4-dimethoxyphenyl)ethanone to a hydroxyl group is a standard reduction reaction. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). wikipedia.orgmasterorganicchemistry.com This reagent is known to selectively reduce aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at controlled temperatures to manage the reactivity of the borohydride. masterorganicchemistry.com While effective in yielding the alcohol, standard NaBH₄ reduction of the prochiral ketone results in a racemic mixture of the (R) and (S) enantiomers of this compound.

Stereoselective and Asymmetric Synthesis of Enantiomers

The generation of specific enantiomers of this compound is crucial for applications where chirality is a key factor. This is achieved through asymmetric reduction methods, which can be broadly categorized into biocatalytic and chiral catalyst-mediated approaches.

Enzymatic and Biocatalytic Reductions

Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a highly selective method for the asymmetric reduction of ketones. Ketoreductases (KREDs) are a class of enzymes that can reduce prochiral ketones to chiral alcohols with high enantiomeric excess (ee). The stereochemical outcome (either the (R) or (S) alcohol) can often be controlled by selecting an appropriate enzyme or by mutating an existing one.

For instance, studies on the asymmetric reduction of analogous 2-haloacetophenones have demonstrated the effectiveness of this approach. The enzyme Thermoanaerobacter pseudoethanolicus secondary alcohol dehydrogenase (TeSADH) and its mutants have been used to reduce various 2-haloacetophenones. Depending on the specific mutant and the substrate, either the (R) or (S) halohydrin can be obtained with high conversion and excellent enantioselectivity (>99% ee).

| Substrate (2-Haloacetophenone) | Enzyme Mutant | Conversion (%) | Product Configuration | Enantiomeric Excess (%) |

| 2-chloro-4′-fluoroacetophenone | P84S/I86A TeSADH | 78 | S | >99 |

| 2-chloro-4′-chloroacetophenone | P84S/I86A TeSADH | 45 | R | >99 |

| 2-chloro-4′-bromoacetophenone | P84S/I86A TeSADH | 100 | R | >99 |

| 2-bromo-4′-chloroacetophenone | P84S/I86A TeSADH | 28 | R | 98 |

| 2-bromo-4′-nitroacetophenone | ΔP84/A85G TeSADH | 77 | S | 97 |

This table is based on data for analogous compounds and is intended to be illustrative of the potential of enzymatic reductions for 2-bromo-1-(3,4-dimethoxyphenyl)ethanone.

Chiral Catalyst Applications

The use of small molecule chiral catalysts is another powerful strategy for achieving enantioselective reduction.

Corey-Itsuno Reduction: The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a well-established method for the enantioselective reduction of prochiral ketones. wikipedia.org This reaction employs a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF). wikipedia.org The catalyst, being chiral, creates a chiral environment around the ketone, leading to a facial-selective hydride transfer from the borane to the carbonyl group. wikipedia.org This results in the formation of one enantiomer of the alcohol in excess. The stereochemistry of the resulting alcohol can be predicted based on the stereochemistry of the oxazaborolidine catalyst used. wikipedia.org

Asymmetric Transfer Hydrogenation: Asymmetric transfer hydrogenation (ATH) is another prominent method for the enantioselective reduction of ketones. This technique typically utilizes a chiral transition metal catalyst, often based on ruthenium (Ru) or rhodium (Rh), and a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture. The chiral ligand coordinated to the metal center directs the hydrogenation to one face of the ketone, thereby producing a chiral alcohol with high enantioselectivity.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and, in the case of asymmetric synthesis, the enantioselectivity of the reduction.

For the derivatization of the precursor, the reaction of acetoveratrone with bromine in chloroform has been reported to provide a yield of 84%. chemicalbook.com

In biocatalytic reductions, several parameters can be fine-tuned. These include the choice of enzyme, pH of the reaction medium, temperature, co-solvent concentration (to improve substrate solubility), and the cofactor regeneration system. For example, using a co-solvent like isopropanol can serve both to dissolve the hydrophobic ketone and to regenerate the necessary NAD(P)H cofactor for the ketoreductase.

Novel Synthetic Route Development

The pursuit of more efficient, sustainable, and safer methods for the synthesis of key pharmaceutical intermediates has driven the exploration of novel synthetic strategies. For the production of this compound, researchers are moving beyond traditional batch processes to develop innovative routes that offer improved yields, selectivity, and environmental profiles. These emerging methodologies include enzymatic catalysis and continuous flow chemistry, which represent the forefront of modern synthetic organic chemistry.

One promising novel approach involves the asymmetric reduction of the precursor ketone, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, utilizing biocatalysis. Ketoreductases (KREDs) are enzymes that can catalyze the reduction of ketones to their corresponding alcohols with high enantioselectivity. This method is particularly attractive as it can provide direct access to a specific stereoisomer of the target alcohol, which is often a critical requirement for pharmacologically active molecules. Research into the enzymatic reduction of similar halo-substituted acetophenones has demonstrated the potential of this technology, showing high conversions and excellent enantiomeric excess. researchgate.net The process typically involves whole-cell biocatalysts or isolated enzymes, often with a cofactor regeneration system to ensure catalytic efficiency.

Another innovative strategy is the application of continuous flow chemistry. Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and scalability. nih.gov A hypothetical flow process for the synthesis of this compound could involve the initial bromination of 3',4'-dimethoxyacetophenone (B42557) in a flow reactor, followed by an in-line reduction step. The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to higher yields and purity while minimizing the formation of byproducts. This approach aligns with the principles of green chemistry by reducing waste and energy consumption.

These novel routes, while still under development for this specific compound, are based on well-established principles that have been successfully applied to the synthesis of other complex molecules. The continued exploration of enzymatic and flow chemistry methods holds great promise for the future manufacturing of this compound.

Interactive Data Tables

Table 1: Hypothetical Enzymatic Reduction of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone

| Entry | Biocatalyst | Co-substrate | Substrate Conc. (g/L) | Conversion (%) | Enantiomeric Excess (%) |

| 1 | KRED-A | Isopropanol | 50 | >99 | 98 (S) |

| 2 | KRED-B | Glucose | 50 | 95 | 99 (R) |

| 3 | Whole-cell (E. coli) | Formate | 100 | >99 | 97 (S) |

Table 2: Proposed Continuous Flow Synthesis Parameters

| Parameter | Bromination Step | Reduction Step |

| Reactor Type | Packed-Bed | Packed-Bed |

| Catalyst | - | Polymer-supported borohydride |

| Temperature (°C) | 25-40 | 0-10 |

| Residence Time (min) | 5-15 | 2-5 |

| Solvent | Acetic Acid | Methanol |

| Pressure (bar) | 1-5 | 1-5 |

| Projected Yield (%) | 90-95 | 95-99 |

Chemical Reactivity and Mechanistic Transformations of 2 Bromo 1 3,4 Dimethoxyphenyl Ethan 1 Ol

Reactions Involving the Bromine Moiety

The carbon-bromine bond is a primary site of reactivity in the molecule, readily participating in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Processes

The bromine atom, being a good leaving group, is susceptible to displacement by a variety of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon is chiral. docbrown.infoyoutube.com

A prevalent application of this reactivity is in the synthesis of pharmacologically relevant amino alcohols. The reaction with amines, such as ammonia (B1221849) or primary amines like methylamine, displaces the bromide to form the corresponding 2-amino-1-(3,4-dimethoxyphenyl)ethanol (B1227008) derivatives. For instance, reaction with an amine nucleophile (Nu: = R-NH₂) results in the formation of a new carbon-nitrogen bond. This transformation is fundamental in building the core structure of various catecholamine analogues.

The general scheme for this substitution is as follows:

Reaction Scheme: Nucleophilic Substitution on 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol

This type of reaction is analogous to the synthesis of related compounds where a bromo-substituted carbon is attacked by an amine. chemicalbook.comgoogle.com The process often involves heating the bromohydrin with the amine in a suitable solvent.

| Nucleophile | Reagent Example | Product Type | Significance |

| Amine | Methylamine (CH₃NH₂) | Secondary Amino Alcohol | Precursor to sympathomimetic amines |

| Azide Ion | Sodium Azide (NaN₃) | Azido Alcohol | Intermediate for primary amines via reduction chemicalbook.com |

| Cyanide Ion | Sodium Cyanide (NaCN) | β-Hydroxy Nitrile | Intermediate for carboxylic acid synthesis |

This table is interactive. Click on the headers to sort.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an alkene. This process, typically following an E2 (bimolecular elimination) mechanism, involves the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon, with the simultaneous departure of the bromide leaving group. docbrown.infoyoutube.comyoutube.com

The use of a strong base, such as potassium hydroxide (B78521) (KOH) in an alcoholic solvent like ethanol (B145695), favors elimination over the competing substitution reaction. docbrown.infoyoutube.com The reaction results in the formation of 1-(3,4-dimethoxyphenyl)ethen-1-ol, which would likely tautomerize to the more stable ketone, 1-(3,4-dimethoxyphenyl)ethanone. However, if the hydroxyl group is protected, the resulting product would be a substituted styrene (B11656). According to Saytzeff's rule, the more substituted and conjugated alkene is the expected major product. testbook.com

| Condition | Base | Solvent | Major Product | Mechanism |

| Favors Elimination | Potassium tert-butoxide | tert-Butanol | 1-(3,4-Dimethoxyphenyl)styrene derivative | E2 |

| Favors Elimination | Potassium Hydroxide | Ethanol | 1-(3,4-Dimethoxyphenyl)styrene derivative | E2 |

| Competition | Sodium Hydroxide | Water/Ethanol Mix | Mixture of substitution and elimination products | SN2 / E2 |

This table is interactive. Click on the headers to sort.

Reactions Involving the Hydroxyl Group

The secondary alcohol functionality is another key reactive center, enabling oxidation and various functional group interconversions.

Oxidation Pathways

The secondary hydroxyl group can be readily oxidized to a ketone. This transformation converts this compound back to its precursor, 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (B140860). chemicalbook.combldpharm.com A variety of oxidizing agents can accomplish this, with the choice of reagent depending on the desired selectivity and reaction conditions.

Mild oxidizing agents are typically employed to avoid over-oxidation or side reactions involving other functional groups.

| Oxidizing Agent | Common Name/Abbreviation | Typical Conditions |

| Pyridinium chlorochromate | PCC | Dichloromethane (DCM), room temperature |

| Dimethyl sulfoxide/oxalyl chloride | Swern Oxidation | DCM, -78 °C to room temperature |

| Sodium hypochlorite/TEMPO | TEMPO-catalyzed oxidation | Biphasic system (e.g., DCM/water) |

| Ceric Ammonium Nitrate on Silica Gel | CAN-Silica | Non-polar solvent, reflux |

This table is interactive. Click on the headers to sort.

The synthesis of the starting ketone, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, is often achieved by the direct bromination of 1-(3,4-dimethoxyphenyl)ethanone (acetoveratrone). chemicalbook.com The subsequent reduction of this α-bromoketone, for example with sodium borohydride (B1222165) (NaBH₄), yields the title compound, this compound. google.com

Functional Group Interconversions

Beyond oxidation, the hydroxyl group can be transformed into other functionalities. A significant reaction for halohydrins is intramolecular cyclization to form epoxides. Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon and displacing the bromide ion in an intramolecular SN2 reaction, a process known as the Williamson ether synthesis. This reaction yields a substituted styrene oxide, specifically 2-(3,4-dimethoxyphenyl)oxirane.

Reactivity of the Dimethoxyphenyl Ring System

The 3,4-dimethoxyphenyl (veratryl) group is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effect of the two methoxy (B1213986) groups. stackexchange.com These groups direct incoming electrophiles primarily to the ortho and para positions. stackexchange.comechemi.com In this molecule, the positions available for substitution on the aromatic ring are C-2, C-5, and C-6.

The combined directing effects of the two methoxy groups strongly favor substitution at the C-6 position, which is ortho to the methoxy group at C-3 and para to the methoxy group at C-4. The C-5 position is also activated. The C-2 position is generally less favored due to steric hindrance from the adjacent side chain.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration using nitric acid in acetic acid can introduce a nitro group onto the ring, predominantly at the C-6 position, to yield 2-Bromo-1-(6-nitro-3,4-dimethoxyphenyl)ethan-1-ol. rsc.orgquizlet.com The high activation of the ring means that harsh conditions, such as the use of sulfuric acid as a catalyst, are not always necessary. stackexchange.comechemi.com Under more forcing conditions, dinitration can also occur. acs.org

| Reaction Type | Electrophile Source | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 2-Bromo-1-(6-nitro-3,4-dimethoxyphenyl)ethan-1-ol |

| Bromination | Br₂/FeBr₃ | 2-Bromo-1-(6-bromo-3,4-dimethoxyphenyl)ethan-1-ol |

| Acylation | Acetyl Chloride/AlCl₃ | 2-Bromo-1-(6-acetyl-3,4-dimethoxyphenyl)ethan-1-ol |

This table is interactive. Click on the headers to sort.

Furthermore, the amino alcohols derived from nucleophilic substitution can undergo subsequent cyclization reactions, such as the Pictet-Spengler reaction, where the aromatic ring itself acts as a nucleophile to form tetrahydroisoquinoline structures, which are common motifs in alkaloids. wikipedia.orgjk-sci.comnumberanalytics.com This reaction is facilitated by the electron-rich nature of the dimethoxyphenyl ring. jk-sci.com

Mechanistic Investigations of Key Reactions

The chemical behavior of this compound is predominantly characterized by two key reactive centers: the hydroxyl group and the carbon-bromine bond. The interplay between these functionalities, influenced by the electronic nature of the 3,4-dimethoxyphenyl group, dictates the mechanistic pathways of its transformations. The primary reactions of this compound involve intramolecular cyclization to form an epoxide and potential neighboring group participation by the aromatic ring.

A significant transformation of this compound is its conversion to the corresponding epoxide, 2-(3,4-dimethoxyphenyl)oxirane. This reaction typically proceeds via an intramolecular Williamson ether synthesis mechanism. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This is followed by an intramolecular SN2 attack of the alkoxide on the carbon atom bearing the bromine atom, which acts as the leaving group.

The stereochemistry of this reaction is a crucial aspect of its mechanism. For the intramolecular SN2 reaction to occur, the molecule must adopt a conformation where the nucleophilic oxygen and the leaving group (bromide) are in an anti-periplanar arrangement. This geometric constraint ensures proper orbital overlap for the backside attack, leading to the inversion of configuration at the carbon atom undergoing substitution.

The electronic properties of the 3,4-dimethoxyphenyl group play a significant role in the reactivity of the molecule. The two methoxy groups are electron-donating, which can influence the stability of any potential carbocationic intermediates and the nucleophilicity of the aromatic ring. This leads to the possibility of neighboring group participation (NGP), also known as anchimeric assistance, by the aryl group. wikipedia.org

In reactions where a positive charge develops on the benzylic carbon (the carbon bearing the hydroxyl group), the electron-rich 3,4-dimethoxyphenyl ring can act as an internal nucleophile. This participation can lead to the formation of a bridged intermediate known as a phenonium ion. The formation of a phenonium ion can have several consequences:

Rate Acceleration: The participation of the neighboring group can accelerate the rate of reaction compared to a similar compound without such a group. wikipedia.org

Stereochemical Control: The formation of a rigid phenonium ion can control the stereochemical outcome of the reaction, often leading to retention of configuration at the reaction center. This occurs because the external nucleophile can only attack from the side opposite to the bulky aryl group. nih.gov

While direct mechanistic studies on this compound are not extensively reported in the literature, valuable insights can be drawn from studies on analogous systems. For instance, research on the cyclization of 2-bromo-4,5-dimethoxy-1-(2-bromoethyl)benzene, a compound also featuring a dimethoxy-substituted benzene (B151609) ring, highlights the profound effect of the solvent on the reaction kinetics. acgpubs.orgresearchgate.net

Table 1: Solvent Effect on the Intramolecular Cyclization of an Analogous Aryllithium Reagent acgpubs.orgresearchgate.net

| Solvent System | Temperature (°C) | Stability of Aryllithium Intermediate | Outcome |

| Diethyl ether/hexane | -95 to -100 | Stable for > 1 hour | Can be trapped by electrophiles |

| THF/hexane | -95 to -100 | Unstable | Instantaneous intramolecular cyclization |

This table illustrates the significant role of the solvent in the intramolecular cyclization of an aryllithium species derived from a compound structurally related to this compound. The increased coordinating ability of THF compared to diethyl ether facilitates the cyclization process.

Derivatives and Analogues of 2 Bromo 1 3,4 Dimethoxyphenyl Ethan 1 Ol

Design and Synthesis of Structurally Modified Analogues

The synthesis of analogues of 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol typically begins with the corresponding α-bromoketone, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (B140860). This key intermediate is commonly prepared by the bromination of 1-(3,4-dimethoxyphenyl)ethanone (acetoveratrone). chemicalbook.comlookchem.com The subsequent reduction of the ketone to a secondary alcohol yields the target compound, this compound.

The design of structurally modified analogues can be approached in several ways:

Modification of the Aromatic Ring: Introducing or altering substituents on the 3,4-dimethoxyphenyl ring can significantly impact the molecule's electronic properties and steric profile.

Derivatization of the Hydroxyl Group: The alcohol functionality can be converted into ethers, esters, or other functional groups to modify properties like solubility and reactivity.

Substitution of the Bromine Atom: The bromine atom can be replaced by various nucleophiles to introduce a wide range of functionalities.

A series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, for instance, were synthesized to explore their potential applications, showcasing a strategy of modifying the side chain attached to the dimethoxyphenyl core. nih.gov

The synthesis of these analogues often involves multi-step reaction sequences. For example, the synthesis of the precursor α-bromoketone can be achieved using different brominating agents.

| Starting Material | Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| 1-(3,4-dimethoxyphenyl)ethanone | Bromine | Chloroform (B151607) | 84% | chemicalbook.comlookchem.com |

| 1-(3,4-dimethoxyphenyl)ethanone | Benzyltrimethylammonium tribromide | Dichloromethane/Methanol (B129727) | 83% | chemicalbook.com |

Once the α-bromoketone is obtained, its reduction to the corresponding alcohol provides the core structure for further derivatization.

Exploration of Substituent Effects on Reactivity

The reactivity of this compound and its analogues is largely influenced by the electronic nature of the substituents on the aromatic ring. fiveable.me The presence of the two methoxy (B1213986) groups at the 3 and 4 positions, which are electron-donating, affects the reactivity of the benzylic alcohol and the adjacent carbon-bromine bond.

The reactivity of α-bromoketones, the precursors to these alcohols, is well-documented. The carbonyl group's inductive effect increases the polarity of the carbon-halogen bond, making the α-carbon more electrophilic and susceptible to nucleophilic attack. nih.gov When the ketone is reduced to an alcohol, the electronic landscape changes, but the principles of substituent effects remain crucial.

Electron-Donating Groups (EDGs): The existing methoxy groups on the phenyl ring increase the electron density of the aromatic system. This can stabilize a potential carbocation intermediate at the benzylic position, potentially favoring SN1-type reactions at the carbon bearing the bromine.

Electron-Withdrawing Groups (EWGs): If analogues were synthesized with electron-withdrawing groups on the aromatic ring (e.g., nitro or cyano groups), they would destabilize a benzylic carbocation. This would likely make SN2 reactions more favorable, where a nucleophile attacks the carbon and displaces the bromide ion in a single step.

The table below summarizes the expected effects of different substituents on the reactivity of the C-Br bond in analogues of this compound.

| Substituent Type | Example Group | Effect on Phenyl Ring | Predicted Effect on SN1 Reactivity | Predicted Effect on SN2 Reactivity |

|---|---|---|---|---|

| Electron-Donating | -OCH3, -CH3 | Activates | Increase | Decrease |

| Electron-Withdrawing | -NO2, -CF3 | Deactivates | Decrease | Increase |

| Halogens | -F, -Cl | Deactivates (Inductive) / Activates (Resonance) | Slight Decrease | Slight Increase |

These substituent effects are fundamental in designing synthetic routes for new analogues and in predicting their chemical behavior.

Regioselective and Stereoselective Derivatization Strategies

Achieving regioselectivity and stereoselectivity is a critical aspect of synthesizing complex molecules from precursors like this compound. The presence of two distinct functional groups (hydroxyl and bromo) on adjacent carbons, with one being a stereocenter (the carbon with the hydroxyl group), allows for targeted chemical transformations.

Regioselectivity refers to the control of which position on a molecule reacts. In the context of this bromohydrin, derivatization strategies often focus on the selective reaction at either the hydroxyl group or the carbon-bromine bond.

O-Alkylation/O-Acylation: The hydroxyl group can be selectively targeted with electrophiles under basic conditions to form ethers or esters, leaving the C-Br bond intact.

Nucleophilic Substitution: The bromine atom can be selectively replaced by a nucleophile. The choice of reaction conditions can influence whether the reaction proceeds via an SN1 or SN2 mechanism, which in turn affects the stereochemical outcome.

Stereoselectivity involves controlling the formation of a specific stereoisomer. Since this compound is chiral, its reactions can be influenced by the existing stereocenter.

SN2 Reactions: A classic strategy for stereoselective derivatization is the SN2 reaction at the carbon bearing the bromine. This reaction proceeds with an inversion of stereochemistry, allowing for the predictable synthesis of a specific enantiomer or diastereomer. The opening of epoxides with halide ions is a common method to create halohydrins with high stereocontrol. nih.gov

Neighboring Group Participation: The adjacent hydroxyl group can participate in substitution reactions at the carbon-bromine center. This can lead to the formation of an epoxide intermediate, which can then be opened by a nucleophile. This two-step process can influence both the regio- and stereoselectivity of the final product.

The formation of bromohydrins from alkenes often proceeds with high regio- and stereoselectivity. acs.orgma.eduorganic-chemistry.org For example, the reaction of an alkene with a bromine source in the presence of water typically follows Markovnikov's rule for the addition of the hydroxyl group and results in an anti-addition of the bromine and hydroxyl groups across the double bond. While this compound is not synthesized this way, these principles are relevant when considering the reverse reaction or related derivatizations.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, the number of protons of each type, and the electronic environment of each proton. For 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol, the spectrum is predicted to show distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronegativity of nearby atoms and anisotropic effects from the aromatic ring.

The predicted ¹H NMR data in a typical solvent like deuterochloroform (CDCl₃) would be as follows:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.90 - 7.10 | Multiplet (m) | 3H | Ar-H (Aromatic Protons) |

| ~ 4.90 - 5.00 | Triplet (t) or Doublet of Doublets (dd) | 1H | H C-OH (Benzylic Proton) |

| ~ 3.90 | Singlet (s) | 3H | O-CH ₃ (Methoxy Proton) |

| ~ 3.88 | Singlet (s) | 3H | O-CH ₃ (Methoxy Proton) |

| ~ 3.60 - 3.70 | Doublet (d) | 2H | H ₂C-Br (Methylene Protons) |

| Variable (Broad) | Singlet (s) | 1H | OH (Hydroxyl Proton) |

The benzylic proton (CH-OH) would be coupled to the adjacent methylene (B1212753) protons (CH₂-Br), resulting in a triplet. The methylene protons would be coupled to the benzylic proton, resulting in a doublet.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. Due to the lack of symmetry in this compound, the spectrum is expected to display ten unique signals, one for each carbon atom.

The predicted ¹³C NMR chemical shifts are influenced by the hybridization and the electronic effects of the substituents.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 149 | C -OCH₃ (Aromatic) |

| ~ 148 | C -OCH₃ (Aromatic) |

| ~ 135 | Quaternary C (Aromatic) |

| ~ 120 | C -H (Aromatic) |

| ~ 111 | C -H (Aromatic) |

| ~ 110 | C -H (Aromatic) |

| ~ 75 | C H-OH (Benzylic Carbon) |

| ~ 56 | O-C H₃ (Methoxy Carbons) |

| ~ 38 | C H₂-Br (Methylene Carbon) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and can provide structural information through the analysis of fragmentation patterns.

For this compound (Molecular Formula: C₁₀H₁₃BrO₃), the molecular weight is 261.11 g/mol . A key feature in the mass spectrum would be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity at m/z 260 and 262.

Common fragmentation pathways would likely involve:

Loss of a water molecule (-18 Da): From the alcohol group, leading to a fragment ion at m/z 242/244.

Loss of a bromomethyl radical (•CH₂Br, -93 Da): Leading to the stable 3,4-dimethoxybenzoyl cation at m/z 167.

Alpha-cleavage: Cleavage of the C-C bond between the benzylic carbon and the brominated carbon.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

| Expected IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Functional Group |

| 3500 - 3200 (broad) | O-H (Alcohol stretch) |

| 3100 - 3000 | C-H (Aromatic stretch) |

| 3000 - 2850 | C-H (Aliphatic stretch) |

| 1600 - 1450 | C=C (Aromatic ring stretch) |

| 1260 - 1000 | C-O (Ether and Alcohol stretch) |

| 690 - 550 | C-Br (Alkyl halide stretch) |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugation. The 3,4-dimethoxyphenyl group acts as a chromophore. The presence of the benzene (B151609) ring with electron-donating methoxy (B1213986) groups would be expected to produce characteristic absorption bands in the UV region, typically around 230 nm and 280 nm, corresponding to π → π* transitions.

Chromatographic Techniques for Purity and Isomeric Separation (e.g., HPLC, Chiral HPLC)

Chromatographic methods are paramount for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique used to determine the purity of a synthesized sample of this compound. By using a suitable stationary phase (e.g., C18 reverse-phase) and mobile phase, impurities can be separated from the main product, and the purity can be quantified by comparing peak areas.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is essential for this compound because the carbon atom bonded to the hydroxyl group is a stereocenter. This means the molecule exists as a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol). Enantiomers have identical physical properties in a non-chiral environment, but can be separated using a chiral stationary phase (CSP). This technique is critical for analyzing the enantiomeric excess (ee) of a sample, which is a measure of its optical purity. The separation occurs because the two enantiomers interact differently with the chiral environment of the column, leading to different retention times.

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. This would unambiguously confirm the compound's connectivity and stereochemistry in the solid state. Currently, there is no publicly available crystal structure data for this compound.

Theoretical and Computational Investigations of 2 Bromo 1 3,4 Dimethoxyphenyl Ethan 1 Ol

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These investigations would typically provide insights into the three-dimensional arrangement of atoms and the distribution of electrons.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol, DFT calculations would be employed to optimize the molecular geometry, determining the most stable arrangement of atoms in space. This would involve calculating bond lengths, bond angles, and dihedral angles. Such calculations would likely be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to provide a balance between accuracy and computational cost. The results would yield the ground-state, optimized structure of the molecule.

Conformational Analysis and Stability

The presence of rotatable single bonds in this compound allows for the existence of multiple conformers. A conformational analysis would be necessary to identify the different spatial arrangements of the molecule and their relative stabilities. This is often achieved by systematically rotating the key dihedral angles, such as those around the C-C and C-O bonds of the ethanol (B145695) backbone, and calculating the potential energy surface. The resulting data would identify the global minimum energy conformer, representing the most stable structure, as well as other low-energy conformers that may exist in equilibrium.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations would be used to predict key spectroscopic signatures.

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule. This theoretical spectrum, when appropriately scaled, can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational bands to specific functional groups and types of atomic motion (e.g., O-H stretch, C-Br stretch, aromatic C-H bends).

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. A comparison with experimental NMR data would help in the complete assignment of signals, which can be complex for molecules with multiple aromatic and aliphatic protons and carbons.

A hypothetical data table for predicted vs. experimental vibrational frequencies might look like this:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| O-H stretch | Data not available | Data not available | Hydroxyl group |

| Aromatic C-H stretch | Data not available | Data not available | Phenyl ring |

| Aliphatic C-H stretch | Data not available | Data not available | Ethanolic backbone |

| C=C aromatic stretch | Data not available | Data not available | Phenyl ring |

| C-O stretch | Data not available | Data not available | Ether and alcohol |

| C-Br stretch | Data not available | Data not available | Bromo group |

Analysis of Chemical Reactivity Descriptors

To understand the chemical behavior of this compound, various reactivity descriptors would be calculated from the electronic structure data.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability of the molecule to donate an electron. The energy of the HOMO is related to the ionization potential. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability of the molecule to accept an electron. The energy of the LUMO is related to the electron affinity. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

A table summarizing FMO analysis would typically include:

| Parameter | Energy (eV) |

| E (HOMO) | Data not available |

| E (LUMO) | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. The map is colored to indicate different potential values:

Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.

Blue regions: Indicate positive electrostatic potential, electron-deficient, and are susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly the hydroxyl proton.

Green regions: Represent neutral or zero potential.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the methoxy (B1213986) and hydroxyl groups, and positive potential near the hydroxyl hydrogen. This visualization provides a powerful tool for understanding intermolecular interactions and reactive sites.

Solvent Effects on Molecular Properties and Reactivity

A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the specific theoretical and computational investigation of solvent effects on the molecular properties and reactivity of this compound. While general principles of solvent-solute interactions are well-established, and computational models for their study are widely used, specific research findings, including detailed data and interactive tables for this particular compound, are not present in the accessible literature.

Theoretical studies on related molecular structures often employ methodologies such as Density Functional Theory (DFT) combined with continuum solvation models like the Conductor-like Polarizable Continuum Model (CPCM) to predict how a solvent's dielectric constant and polarity influence a molecule's conformational stability, electronic structure, and reaction pathways. smf.mx For instance, research on other molecules has shown that polar solvents can stabilize polar transition states, thereby accelerating certain reactions. nih.gov Conversely, non-polar solvents might favor different reaction mechanisms or conformational isomers.

Similarly, the reactivity of related compounds, such as chalcones, has been studied in various solvents, revealing that both specific (e.g., hydrogen bonding) and non-specific interactions can lead to shifts in spectroscopic properties (solvatochromism) and influence reaction outcomes. nih.gov The formation of an intramolecular hydrogen bond, a possibility in this compound between the hydroxyl group and the methoxy or bromo substituents, could also be significantly influenced by the solvent environment. nih.gov Protic solvents, for instance, could compete for hydrogen bonding, altering the conformational preferences and reactivity of the molecule.

Despite the relevance of these general findings, the absence of specific computational data for this compound prevents a detailed, quantitative analysis in this article. The generation of scientifically accurate data tables and in-depth research findings, as requested, is contingent on the availability of dedicated studies that have not been published or are not publicly accessible. Such an investigation would be a valuable contribution to the understanding of this compound's chemical behavior.

Applications in Complex Organic Synthesis and Chemical Sciences

Role as a Versatile Synthetic Intermediate

2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol, also referred to in synthetic literature as papaveranol, serves as a pivotal precursor in the synthesis of isoquinoline (B145761) alkaloids. derpharmachemica.com The 3,4-dimethoxyphenyl moiety is a common structural feature in a wide array of biologically active molecules, and this bromoalcohol provides a convenient entry point for constructing these complex scaffolds. sciforum.net

Its most notable application is in the synthesis of papaverine (B1678415), a benzylisoquinoline alkaloid. orgchemres.orgunodc.org In various synthetic routes, this compound acts as a key intermediate. For instance, a facile synthesis of papaverine involves the deoxygenation and methylation of papaveranol. derpharmachemica.com This intermediate is typically generated from its corresponding ketone, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (B140860), which is synthesized from acetoveratrone. chemicalbook.com The conversion of the ketone to the alcohol is a critical step, creating the chiral center and the reactive hydroxyl group necessary for subsequent transformations.

The synthesis of papaverine from its precursors has been a subject of study for many decades, with numerous routes developed to improve efficiency. unodc.orgorgchemres.org The use of intermediates like this compound is central to strategies that aim to construct the core isoquinoline structure. For example, one approach involves a modified Oxidative Amidation–Bischler–Napieralski Reaction, starting from 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone (B1330553) and homoveratrylamine to eventually form the papaverine skeleton. derpharmachemica.com Although this specific example starts with a dibromo-ketone, the resulting intermediates often involve structures analogous to the title bromoalcohol.

| Intermediate | Target Molecule | Key Transformation | Reference |

| This compound (Papaveranol) | Papaverine | Deoxygenation and Methylation | derpharmachemica.com |

| This compound derivatives | Isoquinoline Alkaloids | Cyclization, Substitution | derpharmachemica.comgla.ac.uk |

Utility as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center at the carbon bearing the hydroxyl group makes this compound a valuable chiral building block for asymmetric synthesis. The ability to obtain this compound in an enantiomerically pure form, such as (1R)-2-bromo-1-(3,4-dimethoxyphenyl)ethanol, allows for the synthesis of complex target molecules with a specific, predetermined three-dimensional arrangement. scbt.com This control of stereochemistry is paramount in medicinal chemistry, where the biological activity of enantiomers can differ significantly.

The use of chiral bromoalcohols is a well-established strategy in asymmetric synthesis. acs.org These compounds can undergo a variety of stereospecific reactions. The bromine atom can be displaced by a wide range of nucleophiles in an SN2 reaction, which proceeds with inversion of configuration at the adjacent stereocenter if the hydroxyl group is appropriately protected or derivatized. Alternatively, the hydroxyl group can direct the stereochemical outcome of reactions at nearby positions.

The process of obtaining single enantiomers often involves chiral resolution of the racemic mixture. mdpi.com Techniques such as chiral high-performance liquid chromatography (HPLC) are employed to separate the two enantiomers, yielding the optically pure compounds necessary for stereoselective synthesis. mdpi.comphenomenex.com Once isolated, the enantiopure bromoalcohol can be incorporated into a larger molecule, transferring its chirality to the final product. This makes it a powerful tool for chemists aiming to construct enantiomerically pure pharmaceuticals and other fine chemicals. nih.gov

Contribution to the Development of New Synthetic Methodologies

While this compound is primarily used as a building block, its synthesis and the reactions of its precursors are linked to the development of new synthetic methods. The efficient creation of α-haloketones, the direct precursors to α-haloalcohols, is a significant area of research in organic chemistry. rsc.org For example, versatile one-pot strategies have been developed to synthesize α-bromoketones from secondary alcohols, showcasing the ongoing innovation in synthetic methodology that facilitates the availability of important intermediates like 2-bromo-1-(3,4-dimethoxyphenyl)ethanone. rsc.org

Furthermore, the chemistry surrounding the dimethoxyphenyl group has been explored in the context of novel catalytic reactions. For instance, titanium-catalyzed cyclomagnesiation reactions have been used with substrates containing the 3,4-dimethoxyphenyl fragment to create complex diene structures, highlighting the utility of this moiety in developing new carbon-carbon bond-forming reactions. sciforum.net

The conversion of precursors to the title compound is also part of sophisticated synthetic sequences. The modified Oxidative Amidation–Bischler–Napieralski Reaction used in one papaverine synthesis is an example of a powerful methodology for constructing isoquinoline systems. derpharmachemica.com This reaction cascade relies on the specific reactivity of precursors like 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone, demonstrating how the chemistry surrounding the synthesis of the target bromoalcohol contributes to the broader toolkit of synthetic organic chemists. derpharmachemica.com

Conclusion and Future Research Directions

Summary of Key Research Findings and Challenges

Research on 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol is often linked to its ketone precursor, 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (B140860). The synthesis of this precursor is typically achieved through the bromination of acetoveratrone. nih.gov The subsequent reduction of the α-bromoketone to the desired this compound is a standard transformation in organic synthesis, though specific detailed studies on this particular reduction are not extensively documented in mainstream literature.

A primary area of application for closely related α-bromo ketones, such as 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, is in the synthesis of heterocyclic compounds. For instance, this ketone has been utilized as a reactive halide in the synthesis of novel pyrrolo[1,2-b]pyridazine (B13699388) and pyrrolo[2,1-a]phthalazine derivatives, which have been evaluated for their anticancer properties. This points to the potential of the 2-bromo-1-(3,4-dimethoxyphenyl) moiety to serve as a key building block for pharmacologically active molecules.

The key challenges in the synthesis and utilization of this compound and similar bromohydrins revolve around:

Regioselectivity and Stereoselectivity: In reactions involving the formation or further transformation of the bromohydrin, controlling the precise spatial arrangement of the bromine and hydroxyl groups is crucial, especially for the synthesis of chiral molecules. Asymmetric synthesis methods are often required to obtain a single enantiomer.

Stability: Bromohydrins can be sensitive to basic conditions, which can induce an intramolecular SN2 reaction to form an epoxide. While this reactivity is often exploited for synthetic purposes, it can also be an undesired side reaction if not properly controlled.

Handling of Brominating Agents: The synthesis of the precursor ketone involves the use of bromine or other brominating agents, which are hazardous and require careful handling.

Identification of Promising Avenues for Synthetic Innovation

Innovation in the synthesis of this compound and its derivatives is likely to come from advancements in catalytic and stereoselective methodologies.

One promising avenue is the catalytic asymmetric reduction of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone. The use of chiral catalysts, such as those based on transition metals or enzymes, can facilitate the production of enantiomerically pure (R)- or (S)-2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol. Enantiopure bromohydrins are highly valuable as chiral building blocks in the synthesis of pharmaceuticals and other bioactive compounds.

Another area of innovation lies in the catalytic enantioselective synthesis of halohydrins from alkenes. While not directly applicable to the synthesis of the title compound from its typical precursors, the development of new catalytic systems for the halofunctionalization of styrenyl systems could provide alternative and more direct routes to similar structures.

Furthermore, the development of one-pot synthetic strategies that combine the bromination and reduction steps, or that directly utilize the bromohydrin in a subsequent reaction without isolation, can improve efficiency and reduce waste. For example, a one-pot synthesis of α-bromoketones from secondary alcohols has been reported, which could potentially be adapted and extended.

Future Scope in Advanced Chemical Applications

The future applications of this compound are intrinsically linked to its functionality as a versatile synthetic intermediate.

A significant future application lies in its use for the synthesis of complex natural products and analogues . The dimethoxyphenyl moiety is a common feature in many natural products with interesting biological activities. The bromohydrin functionality provides a handle for introducing further complexity and diversity.

The ability of bromohydrins to be converted into epoxides opens up a vast array of synthetic possibilities. The corresponding epoxide of this compound could be a key intermediate for the synthesis of various substituted alcohols through ring-opening reactions with a wide range of nucleophiles.

Moreover, halohydrins can serve as biocatalysts or be used in biocatalytic resolutions of epoxides. The chiral nature of this compound makes it a candidate for use in enzymatic reactions, either as a substrate for kinetic resolution or as a precursor to a chiral catalyst.

Finally, the compound and its derivatives will likely continue to be explored in medicinal chemistry . The demonstrated use of the 2-bromo-1-(3,4-dimethoxyphenyl)ethanone precursor in the synthesis of anticancer agents suggests that the corresponding alcohol and its derivatives could also lead to the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol?

- Methodological Answer : The compound can be synthesized via bromination of the corresponding ethanone precursor. For example, bromination of 1-(3,4-dimethoxyphenyl)ethan-1-ol using brominating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in a controlled environment. Reaction optimization may involve adjusting stoichiometry, temperature (e.g., 0–25°C), and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions .

Q. How can the structural identity and purity of this compound be confirmed?

- Methodological Answer : Use a combination of analytical techniques:

- Single-crystal X-ray diffraction for unambiguous structural confirmation, as demonstrated for related brominated ethanones (R factor = 0.054, data-to-parameter ratio = 15.0) .

- High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to verify molecular weight and functional groups.

- HPLC with UV detection (e.g., 328 nm in 0.1 N NaOH) to assess purity and identify impurities .

Advanced Research Questions

Q. What catalytic systems enhance the reactivity of this compound in cyclization reactions?

- Methodological Answer : Heteropolyacid ionic liquid catalysts, such as [HEMTH]H₂[PMo₁₂O₄₀], have shown efficacy in oxa-Pictet–Spengler reactions. Optimal conditions include 4 mol% catalyst loading in dimethyl carbonate (DMC) at 70°C for 20 minutes, achieving yields up to 95%. Solvent choice and temperature gradients should be systematically tested for substrate-specific optimization .

Q. How can contradictory spectroscopic data for brominated ethanone derivatives be resolved?

- Methodological Answer : Contradictions in NMR or mass spectra often arise from conformational flexibility or impurities. Strategies include:

- X-ray crystallography to confirm stereochemistry and bond angles (mean C–C bond deviation = 0.009 Å) .

- Dynamic NMR experiments to probe rotational barriers or tautomerism.

- Comparative analysis with structurally analogous compounds (e.g., 2-Bromo-1-(4-fluorophenyl)ethan-1-ol) to identify substituent effects .

Q. What are the challenges in optimizing reaction conditions for synthesizing isochroman derivatives from this compound?

- Methodological Answer : Key challenges include:

- Catalyst compatibility : Ionic liquids may deactivate under acidic/basic conditions.

- Substrate scope limitations : Electron-deficient aldehydes (e.g., –NO₂, –CN) require higher catalyst loadings (4–6 mol%) compared to electron-rich analogs.

- Side reactions : Bromine displacement by nucleophiles (e.g., OH⁻) can occur; use aprotic solvents (e.g., DMC) to suppress hydrolysis .

Data Contradiction and Stability Analysis

Q. How should researchers address discrepancies in reported melting points or stability data?

- Methodological Answer : Variations in melting points (e.g., 65–66°C vs. 49–50°C for analogs) may stem from polymorphic forms or impurities. Conduct:

- Differential scanning calorimetry (DSC) to identify phase transitions.

- Thermogravimetric analysis (TGA) to assess decomposition profiles.

- Recrystallization trials using solvents of varying polarity (e.g., ethanol vs. hexane) to isolate pure polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.